molecular formula C15H18N6O2 B2883905 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034370-13-1

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one

Numéro de catalogue: B2883905
Numéro CAS: 2034370-13-1
Poids moléculaire: 314.349
Clé InChI: WKUAGKYHVYZYTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown potential in the treatment of cancer and other diseases.

Mécanisme D'action

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one works by blocking the adenosine A2A receptor, which is overexpressed in tumor cells and the tumor microenvironment. Adenosine is a signaling molecule that suppresses the immune system and promotes tumor growth. By blocking the adenosine A2A receptor, this compound enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical models. This compound has been shown to enhance the activity of immune cells such as T cells and natural killer cells, and to reduce the number of immunosuppressive cells such as regulatory T cells and myeloid-derived suppressor cells in the tumor microenvironment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. Another advantage is its potential to enhance the efficacy of immune checkpoint inhibitors. One limitation of this compound is its potential to cause adverse effects such as fatigue, nausea, and diarrhea in clinical trials.

Orientations Futures

For 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one include clinical trials, combination therapy, and the development of more potent and selective adenosine A2A receptor inhibitors.

Méthodes De Synthèse

The synthesis of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials include 6-cyclopropylpyridazine-3-carboxylic acid and 4-(4-aminopiperazin-1-yl)benzoic acid. The coupling reaction is carried out using a coupling agent such as EDCI or HATU in the presence of a base such as DIPEA. The final purification is achieved through column chromatography or recrystallization.

Applications De Recherche Scientifique

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has been extensively studied in preclinical models and has shown promise in the treatment of cancer. It has been shown to enhance the efficacy of immune checkpoint inhibitors by blocking the adenosine-mediated immunosuppression in the tumor microenvironment. This compound has also been shown to have potential in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Propriétés

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14(12-9-16-15(23)17-12)21-7-5-20(6-8-21)13-4-3-11(18-19-13)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUAGKYHVYZYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.